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molecular formula C14H14O2 B1216279 4,4'-Dihydroxybibenzyl CAS No. 6052-84-2

4,4'-Dihydroxybibenzyl

Cat. No. B1216279
M. Wt: 214.26 g/mol
InChI Key: URFNSYWAGGETFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04199493

Procedure details

The inherent viscosity of the polyesters determined at 30° C., in a solvent combination of 60 parts by weight phenol and 40 parts by weight sym-tetrachloroethane at a concentration of 0.5 g per dl., is at least about 0.5 and is preferably at least about 0.7. The selection of acid and diphenol components is made so that the polyester preferably has a glass transition temperature of at least 100° C., a viscosity at 320° C. determined in a capillary rheometer at a shear rate of 100 sec-1 of less than 105 poise and a melting point less than about 350° C. An especially preferred group of polyarylene esters comprises those polyesters obtained by condensation of a diphenol comprising at least 90 mol percent 1,2-bis(4-hydroxyphenyl)ethane and a dicarboxylic acid comprising at least 67 mol percent isophthalic acid. Of this preferred group, one of the more preferred combinations is obtained from 1,2-bis(4-hydroxyphenyl)ethane and isophthalic acid without additional components. The preferences are based on the availability and cost of the acid as well as on the desirable glass transition and melting points of the resulting polyesters. Since molding cycles are preferably rapid, it is desirable that a crystalline polyester crystallize in the short period during which the polymer is cooling in the mold. Thus a molding material for uses where high temperature dimensional stability is important, needs to have a rapid rate of crystallization. The glass transition temperature, the melting point and the rate of crystallization can be determined by means of differential scanning calorimetry as described in copending application Ser. No. 709,469, filed July 28, 1976, now U.S. Pat. No. 4,102,864, which methods are hereby incorporated by reference.
[Compound]
Name
polyesters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
60
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
polyester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
polyesters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C1([OH:7])C=CC=CC=1.[CH:8](Cl)(Cl)[CH:9](Cl)Cl.[CH:14]1[CH:19]=[C:18]([C:20]2[CH:25]=[CH:24][CH:23]=[C:22]([OH:26])[CH:21]=2)[C:17]([OH:27])=[CH:16][CH:15]=1>>[CH:14]1[CH:19]=[C:18]([C:20]2[CH:25]=[CH:24][CH:23]=[C:22]([OH:26])[CH:21]=2)[C:17]([OH:27])=[CH:16][CH:15]=1.[OH:7][C:23]1[CH:22]=[CH:21][C:20]([CH2:18][CH2:19][C:14]2[CH:15]=[CH:16][C:17]([OH:27])=[CH:9][CH:8]=2)=[CH:25][CH:24]=1

Inputs

Step One
Name
polyesters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
60
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(Cl)Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C(=C1)C2=CC(=CC=C2)O)O
Step Four
Name
polyester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
polyesters
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 320° C.

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C(C(=C1)C2=CC(=CC=C2)O)O
Name
Type
product
Smiles
OC1=CC=C(C=C1)CCC1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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